molecular formula C17H18IN B2473518 1-Benzhydryl-3-(iodomethyl)azetidine CAS No. 1956319-67-7

1-Benzhydryl-3-(iodomethyl)azetidine

Cat. No. B2473518
CAS RN: 1956319-67-7
M. Wt: 363.242
InChI Key: CMRGSYGLIJSXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(iodomethyl)azetidine is a chemical compound with the molecular formula C17H18IN . It is used in various fields such as life sciences, organic synthesis, and environmental measurement .


Synthesis Analysis

The synthesis of azetidines, including 1-Benzhydryl-3-(iodomethyl)azetidine, has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .


Molecular Structure Analysis

The molecular structure of 1-Benzhydryl-3-(iodomethyl)azetidine is based on its molecular formula, C17H18IN . The molecular weight of this compound is 363.24 .

Scientific Research Applications

Dopamine Receptor Antagonism

1-Benzhydryl-3-(iodomethyl)azetidine and its derivatives have been evaluated for their potency as dopaminergic antagonists. Specifically, the N-(1-benzhydryl-azetidin-3yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3yl)-4-bromo-benzamide compounds exhibit strong affinity for D2 and D4 receptors, respectively. These interactions were supported by docking studies, correlating well with observed biological activity .

Cholesterol Reduction

Azetidine-containing compounds find application in reducing blood cholesterol levels. Although not directly studied for 1-Benzhydryl-3-(iodomethyl)azetidine, this class of molecules has demonstrated efficacy in managing cholesterol .

Human Chymase Inhibition

Certain azetidine derivatives act as human chymase inhibitors. While specific studies on our compound are lacking, this property highlights the potential therapeutic relevance of azetidines in cardiovascular health .

Gamma-Aminobutyric Acid (GABA) Reuptake Inhibition

Azetidines have been investigated as GABA reuptake inhibitors. Although not directly linked to our compound, this property underscores their role in neurological health and modulation of neurotransmitter levels .

Antifungal Activity

While the literature does not specifically mention 1-Benzhydryl-3-(iodomethyl)azetidine, azetidine-containing compounds have been explored as antifungals. Their potential in combating fungal infections warrants further investigation .

Antibacterial Properties

Azetidines have been studied as antibacterials. Although not directly attributed to our compound, this property suggests potential applications in infectious disease management .

Antidepressant Potential

Azetidine derivatives have been investigated as antidepressants. While not specifically studied for our compound, this property highlights their role in mental health and mood regulation .

Safety and Hazards

The safety data sheet for a related compound, 1-Benzhydryl-3-azetidinone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Azetidines, including 1-Benzhydryl-3-(iodomethyl)azetidine, are considered one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research is expected to focus on the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

1-benzhydryl-3-(iodomethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18IN/c18-11-14-12-19(13-14)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRGSYGLIJSXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(iodomethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.